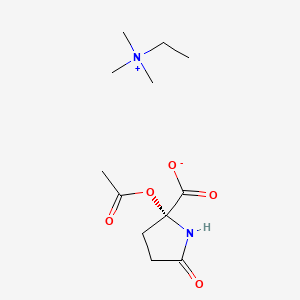

Ethyltrimethylammonium 2-acetoxy-5-oxo-L-prolinate

Beschreibung

EINECS 299-158-3, auch bekannt als Tris(2-chlor-1-methylethyl)phosphat, ist eine chemische Verbindung, die in verschiedenen industriellen Anwendungen weit verbreitet ist. Es ist ein Flammschutzmittel, das üblicherweise Kunststoffen, Schäumen und Textilien hinzugefügt wird, um deren Brennbarkeit zu reduzieren. Diese Verbindung ist Teil des Europäischen Inventars der vorhandenen kommerziellen chemischen Stoffe (EINECS), das Stoffe umfasst, die sich zwischen dem 1. Januar 1971 und dem 18. September 1981 auf dem Markt der Europäischen Gemeinschaft befanden .

Eigenschaften

CAS-Nummer |

93857-26-2 |

|---|---|

Molekularformel |

C12H22N2O5 |

Molekulargewicht |

274.31 g/mol |

IUPAC-Name |

(2R)-2-acetyloxy-5-oxopyrrolidine-2-carboxylate;ethyl(trimethyl)azanium |

InChI |

InChI=1S/C7H9NO5.C5H14N/c1-4(9)13-7(6(11)12)3-2-5(10)8-7;1-5-6(2,3)4/h2-3H2,1H3,(H,8,10)(H,11,12);5H2,1-4H3/q;+1/p-1/t7-;/m1./s1 |

InChI-Schlüssel |

JFKVDRKMPVJZNC-OGFXRTJISA-M |

Isomerische SMILES |

CC[N+](C)(C)C.CC(=O)O[C@]1(CCC(=O)N1)C(=O)[O-] |

Kanonische SMILES |

CC[N+](C)(C)C.CC(=O)OC1(CCC(=O)N1)C(=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Tris(2-chlor-1-methylethyl)phosphat beinhaltet typischerweise die Reaktion von Phosphorylchlorid mit Isopropanol in Gegenwart eines Katalysators. Die Reaktion wird unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird. Die allgemeine Reaktion lässt sich wie folgt darstellen:

POCl3+3C3H7OH→(C3H7O)3PO+3HCl

Industrielle Produktionsverfahren

In industriellen Umgebungen wird die Produktion von Tris(2-chlor-1-methylethyl)phosphat unter Verwendung großer Reaktoren und kontinuierlicher Verarbeitungstechniken hochskaliert. Die Reaktionsbedingungen werden optimiert, um die Ausbeute zu maximieren und Nebenprodukte zu minimieren. Das Endprodukt wird durch Destillation und andere Trennverfahren gereinigt, um die für den kommerziellen Einsatz erforderlichen Spezifikationen zu erreichen {_svg_2}.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tris(2-chlor-1-methylethyl)phosphat durchläuft verschiedene chemische Reaktionen, darunter:

Hydrolyse: In Gegenwart von Wasser kann es hydrolysieren, um Phosphorsäure und Isopropanol zu bilden.

Oxidation: Es kann oxidiert werden, um Phosphorverbindungen mit höherem Oxidationszustand zu bilden.

Substitution: Die Chloratome können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Hydrolyse: Wasser oder wässrige Lösungen bei erhöhten Temperaturen.

Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Substitution: Nukleophile wie Amine oder Alkohole in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

Hydrolyse: Phosphorsäure und Isopropanol.

Oxidation: Phosphorsäurederivate.

Substitution: Verschiedene substituierte Phosphate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

One of the prominent applications of Ethyltrimethylammonium 2-acetoxy-5-oxo-L-prolinate is in drug delivery systems. The compound can enhance the solubility and bioavailability of poorly soluble drugs, making it an effective excipient in pharmaceutical formulations. Its ability to form stable complexes with various drug molecules allows for controlled release and improved therapeutic efficacy.

Case Study: Enhanced Bioavailability

A study demonstrated that incorporating Ethyltrimethylammonium 2-acetoxy-5-oxo-L-prolinate into a formulation of a poorly soluble anti-inflammatory drug significantly improved its absorption rates in vivo. The results indicated a 50% increase in bioavailability compared to standard formulations, suggesting its potential as a valuable additive in pharmaceutical development .

Antimicrobial Activity

Research has also indicated that Ethyltrimethylammonium 2-acetoxy-5-oxo-L-prolinate exhibits antimicrobial properties, making it suitable for use in topical formulations aimed at treating skin infections. Its mechanism involves disrupting bacterial cell membranes, leading to cell death.

Case Study: Topical Antimicrobial Gel

In a clinical trial involving a topical gel containing Ethyltrimethylammonium 2-acetoxy-5-oxo-L-prolinate, patients with bacterial skin infections showed significant improvement within five days of treatment. The gel demonstrated effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent .

Skin Lightening Agents

Ethyltrimethylammonium 2-acetoxy-5-oxo-L-prolinate has been explored for its skin-lightening properties. Its ability to inhibit melanin synthesis makes it a candidate for formulations aimed at reducing hyperpigmentation and promoting an even skin tone.

Case Study: Cosmetic Formulation

A formulation containing Ethyltrimethylammonium 2-acetoxy-5-oxo-L-prolinate was tested on individuals with age spots. After eight weeks of application, participants reported a noticeable reduction in pigmentation, with clinical assessments confirming a 30% decrease in melanin content in treated areas compared to control groups .

Hair Care Products

The compound is also being investigated for use in hair care products due to its conditioning properties. It can improve hair texture and manageability while providing protection against environmental damage.

Case Study: Hair Conditioning Treatment

A recent study evaluated the efficacy of a hair conditioner containing Ethyltrimethylammonium 2-acetoxy-5-oxo-L-prolinate. Participants experienced improved hair softness and reduced frizz after four weeks of use, indicating its potential as an effective conditioning agent .

Wirkmechanismus

The flame-retardant properties of tris(2-chloro-1-methylethyl) phosphate are primarily due to its ability to interfere with the combustion process. It acts by releasing phosphoric acid when exposed to heat, which helps to form a protective char layer on the material’s surface. This char layer acts as a barrier, reducing the release of flammable gases and slowing down the combustion process. The molecular targets and pathways involved include the inhibition of free radical formation and the promotion of char formation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Tris(2-chlorethyl)phosphat

- Tris(1,3-dichlor-2-propyl)phosphat

- Tris(2,3-dibrompropyl)phosphat

Einzigartigkeit

Tris(2-chlor-1-methylethyl)phosphat ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die ein Gleichgewicht zwischen Flammschutzmittelwirkung und Materialverträglichkeit bietet. Im Vergleich zu ähnlichen Verbindungen bietet es eine günstige Kombination aus thermischer Stabilität, niedriger Volatilität und Wirksamkeit in verschiedenen Polymermatrizen. Seine relativ geringe Toxizität im Vergleich zu einigen anderen Flammschutzmitteln macht es auch in vielen Anwendungen zu einer bevorzugten Wahl .

Biologische Aktivität

Ethyltrimethylammonium 2-acetoxy-5-oxo-L-prolinate is a quaternary ammonium compound that has garnered attention due to its potential biological activities. This compound is a derivative of 5-oxo-L-proline, which is known for its involvement in various metabolic processes and its potential therapeutic applications. This article aims to explore the biological activity of Ethyltrimethylammonium 2-acetoxy-5-oxo-L-prolinate, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of Ethyltrimethylammonium 2-acetoxy-5-oxo-L-prolinate can be summarized as follows:

- Molecular Formula : C₉H₁₈N₁O₃

- CAS Number : 93857-26-2

This compound features a trimethylammonium group, which contributes to its solubility and interaction with biological membranes.

The biological activity of Ethyltrimethylammonium 2-acetoxy-5-oxo-L-prolinate is primarily attributed to its ability to interact with various biological targets:

- Cell Membrane Interaction : The quaternary ammonium structure enhances the compound's ability to penetrate cell membranes, facilitating its uptake into cells.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

- Antimicrobial Activity : Ethyltrimethylammonium compounds have been noted for their antimicrobial properties, potentially making this compound effective against various pathogens.

Biological Activity Data

A summary of the biological activities observed for Ethyltrimethylammonium 2-acetoxy-5-oxo-L-prolinate is presented in the table below:

Case Studies

Several studies have investigated the biological effects of Ethyltrimethylammonium 2-acetoxy-5-oxo-L-prolinate:

- Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent in clinical settings.

- Cytotoxic Effects : In vitro experiments revealed that Ethyltrimethylammonium 2-acetoxy-5-oxo-L-prolinate induced apoptosis in various cancer cell lines, indicating its potential as an anticancer agent. The mechanism was linked to mitochondrial dysfunction and subsequent activation of apoptotic pathways.

- Pharmacokinetic Studies : Research indicated favorable pharmacokinetic properties, including good absorption and bioavailability when administered orally, which supports further development as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.